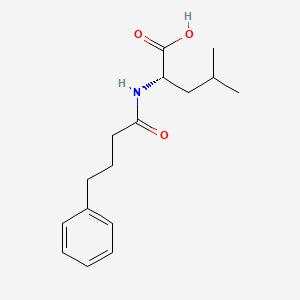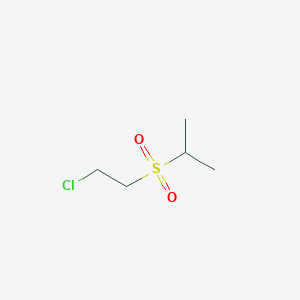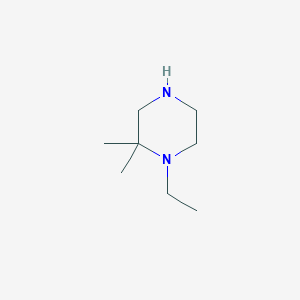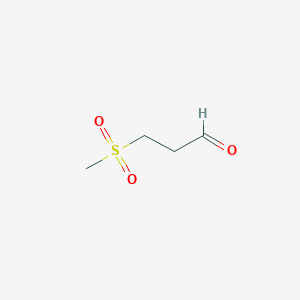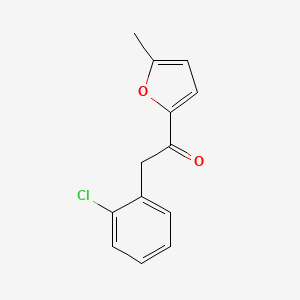![molecular formula C11H14O4 B3376258 Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- CAS No. 117942-41-3](/img/structure/B3376258.png)
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
Descripción general
Descripción
“Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-” is a small molecule PEG linker containing a terminal benzaldehyde moiety . It can react with primary amine groups . The PEG arm increases the solubility of compounds in aqueous media .
Molecular Structure Analysis
The molecular formula of “Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-” is C10H12O3 . Its average mass is 180.201 Da and its monoisotopic mass is 180.078644 Da .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
“Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-” is a chemical compound with the molecular formula C8H8O2 and a molecular weight of 136.1479 . It is also known by other names such as o-Anisaldehyde, o-Methoxybenzaldehyde, 2-Anisaldehyde, 2-Methoxybenzaldehyde, 2-Methoxybenzenecarboxaldehyde, 6-Methoxybenzaldehyde, and Benzaldehyde, o-methoxy- .
Synthesis
This compound can be synthesized via a two-step, one-pot reduction/cross-coupling procedure . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents . This leads to a variety of alkyl and aryl substituted benzaldehydes .
Use in Radiolabeling
The methodology described above also facilitates the effective synthesis of a 11C radiolabeled aldehyde . This is particularly useful in the field of nuclear medicine for the production of radiopharmaceuticals .
Antimicrobial Activity
The 1,4-disubstituted 1,2,3-triazoles, which can be synthesized from benzaldehydes, are known to show chemical as well as biological stability . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme . This makes benzaldehydes such as “Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-” potential candidates for the development of new antimicrobial agents .
Use in Drug Design
Benzaldehydes are privileged building blocks in organic synthesis . Their high reactivity with a range of reagents makes them particularly useful in the synthesis of small, highly functionalized molecules, which lies at the basis of many areas of chemistry, including drug design .
Use in Material Science
Benzaldehydes are also used in the synthesis of (hetero)cyclic materials for photovoltaics . Their ability to undergo a variety of chemical reactions makes them versatile building blocks in the field of material science .
Propiedades
IUPAC Name |
4-(2-methoxyethoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCWFLJIBDNUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464731 | |
| Record name | Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- | |
CAS RN |
117942-41-3 | |
| Record name | Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

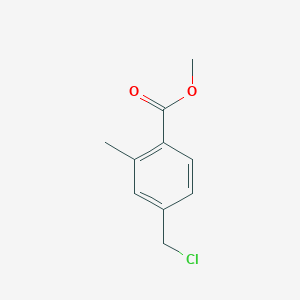
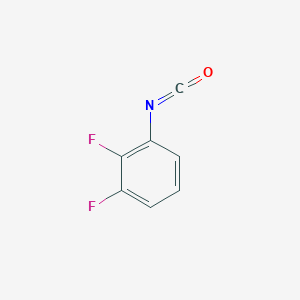

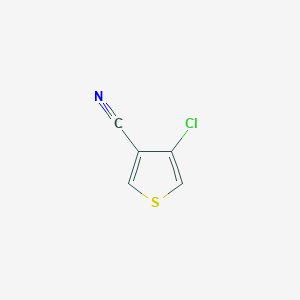
![Ethanone, 1-[2-(4-morpholinyl)phenyl]-](/img/structure/B3376218.png)
